molecular formula C8H4F4O2 B6231682 3-(difluoromethyl)-2,4-difluorobenzoic acid CAS No. 1803789-23-2

3-(difluoromethyl)-2,4-difluorobenzoic acid

Cat. No. B6231682
CAS RN: 1803789-23-2
M. Wt: 208.1
InChI Key:
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Description

3-(difluoromethyl)-2,4-difluorobenzoic acid (DFMDB) is a compound that has been studied for its potential to be used in a variety of applications. It is a synthetic fluorinated acid that is structurally similar to the naturally occurring benzoic acid. DFMDB has been studied for its potential use in the synthesis of other compounds, its application in scientific research, its mechanism of action, and its biochemical and physiological effects.

Mechanism of Action

3-(difluoromethyl)-2,4-difluorobenzoic acid is thought to act as a competitive inhibitor of the enzyme cytochrome P450 2B6 (CYP2B6). This enzyme is involved in the metabolism of many drugs, and this compound is thought to inhibit the enzyme by competing with the drug for the active site of the enzyme. As a result, the drug is not metabolized, and its effects are prolonged.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has the potential to increase the activity of certain enzymes, such as CYP2B6, and to inhibit the activity of other enzymes, such as CYP2C9. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidative effects.

Advantages and Limitations for Lab Experiments

The use of 3-(difluoromethyl)-2,4-difluorobenzoic acid in laboratory experiments has both advantages and limitations. One advantage is that this compound is relatively inexpensive and easy to obtain. Additionally, it is a stable compound that is not easily degraded. However, one limitation is that this compound is a synthetic compound, and its effects may not be comparable to those of naturally occurring compounds.

Future Directions

There are a number of potential future directions for research on 3-(difluoromethyl)-2,4-difluorobenzoic acid. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. Additionally, further research could be done on the potential toxicity of this compound, as well as its potential use as a drug or therapeutic agent. Another area of research could focus on the development of more efficient and cost-effective methods for synthesizing this compound. Finally, further research could be done on the potential use of this compound in the development of new drugs or therapeutic agents.

Synthesis Methods

3-(difluoromethyl)-2,4-difluorobenzoic acid can be synthesized through a few different methods. One method involves the reaction of 2,4-difluorobenzaldehyde and difluoromethylmagnesium bromide in the presence of a base, such as triethylamine. This reaction yields this compound, as well as a byproduct of the reaction, difluoromethylmagnesium bromide. Another method involves the reaction of 2,4-difluorobenzaldehyde and difluoromethylmagnesium chloride in the presence of a base, such as triethylamine. This reaction also yields this compound, as well as a byproduct of the reaction, difluoromethylmagnesium chloride.

Scientific Research Applications

3-(difluoromethyl)-2,4-difluorobenzoic acid has been used in various scientific research applications, such as in the synthesis of other compounds and as a model compound for studying the effects of fluorinated compounds on biological systems. It has been used in the synthesis of other compounds, such as difluoromethylbenzene, as well as in the synthesis of difluoromethylbenzene derivatives. Additionally, this compound has been used as a model compound to study the effects of fluorinated compounds on biological systems, such as their effects on enzymes and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(difluoromethyl)-2,4-difluorobenzoic acid can be achieved through a multi-step process involving the introduction of the difluoromethyl group and the subsequent functionalization of the resulting intermediate.", "Starting Materials": [ "2,4-difluorobenzoic acid", "difluoromethyl bromide", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "sodium nitrite", "sulfuric acid" ], "Reaction": [ "Step 1: Synthesis of difluoromethyl benzoate by reacting 2,4-difluorobenzoic acid with difluoromethyl bromide in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide.", "Step 2: Hydrolysis of difluoromethyl benzoate to obtain difluoromethyl benzoic acid using a mixture of acetic acid and water.", "Step 3: Diazotization of difluoromethyl benzoic acid by reacting it with sodium nitrite and hydrochloric acid.", "Step 4: Coupling of the resulting diazonium salt with cuprous cyanide to obtain the intermediate 3-(difluoromethyl)-2,4-difluorobenzonitrile.", "Step 5: Hydrolysis of the nitrile group in the intermediate using hydrogen peroxide and sodium hydroxide to obtain the final product, 3-(difluoromethyl)-2,4-difluorobenzoic acid." ] }

CAS RN

1803789-23-2

Molecular Formula

C8H4F4O2

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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